

An In-depth Technical Guide to the Physical and Chemical Properties of Trifloxystrobin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifloxystrobin, a synthetic fungicide belonging to the strobilurin class, is a potent inhibitor of fungal mitochondrial respiration. Its efficacy as a broad-spectrum agrochemical stems from its unique physicochemical properties that govern its environmental fate, bioavailability, and interaction with target organisms. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Trifloxystrobin**, detailed experimental methodologies for their determination, and a visualization of its mode of action. All quantitative data are summarized for clarity and comparative analysis.

Core Physical and Chemical Properties

Trifloxystrobin is an odorless white powder with a defined molecular structure that dictates its behavior in various environmental and biological systems.[1][2]

Table 1: Identification and Structural Information



Property	Value	Reference
IUPAC Name	methyl (2E)-2-methoxyimino-2- [2-[[(E)-1-[3- (trifluoromethyl)phenyl]ethylide neamino]oxymethyl]phenyl]ace tate	[1][3]
CAS Number	141517-21-7	[1][3][4][5][6][7][8]
Molecular Formula	C20H19F3N2O4	[1][2][4][6][7][8]
Molecular Weight	408.37 g/mol	[1][2][4][6]
Canonical SMILES	C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=C C=C2)C(F)(F)F	[9]
InChIKey	ONCZDRURRATYFI- TVJDWZFNSA-N	[1]

Table 2: Physicochemical Properties



Property	Value	Temperature (°C)	Reference
Melting Point	72.9 °C	[1][2][3][10]	
Boiling Point	~312 °C	[1][2]	_
Density	1.36 g/cm ³	20	[1][3][11]
Vapor Pressure	3.4 x 10 ⁻⁶ Pa (2.55 x 10 ⁻⁸ mm Hg)	25	[1][2][3][11][12]
Water Solubility	0.61 mg/L	25	[1][10][11]
log K₀w (Octanol- Water Partition Coefficient)	4.5	25	[1][2][10][11][12]
Henry's Law Constant	2.3 x 10 ⁻³ Pa·m³/mol	25	[3][13]
Dissociation Constant (pKa)	No dissociation between pH 2 and 12	[11][12]	

Table 3: Solubility in Organic Solvents

Solvent	Solubility (g/L)	Temperature (°C)	Reference
Acetone	>500	20-25	[10][11][12]
Dichloromethane	>500	20-25	[10][11][12]
Ethyl acetate	>500	20-25	[10][11][12]
Toluene	500	20-25	[10][11][12]
Methanol	76	20-25	[10][11][12]
n-octanol	18	20-25	[10][11][12]
n-hexane	11	20-25	[10][11][12]

Table 4: Stability Profile



Condition	Half-life (DT50)	рН	Temperature (°C)	Reference
Hydrolysis	8.6 years	5	20	[3][10]
80.1 days	7	20	[3][10]	
1.1 days	9	20	[3][10]	
Aqueous Photolysis	13.0 hours	4	25	[14][15]
11.9 hours	7	25	[14][15]	
4.3 hours	9	25	[14][15]	_
Soil (Aerobic)	< 3 days (laboratory)	[11]		_

Experimental Protocols

The determination of the physicochemical properties of **Trifloxystrobin** adheres to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data reliability and comparability across different laboratories.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of **Trifloxystrobin** is determined using the column elution method, suitable for substances with low solubility.

- Preparation of the Column: A micro-column is packed with an inert support material, such as quartz sand, which is then coated with an excess of **Trifloxystrobin**.
- Elution: Water is pumped through the column at a constant, low flow rate to ensure equilibrium is reached.
- Sample Collection: The eluate is collected in fractions at regular intervals.



- Analysis: The concentration of Trifloxystrobin in each fraction is determined by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Determination of Solubility: A plateau in the concentration of Trifloxystrobin in the eluate indicates saturation. The water solubility is the mean concentration of the fractions in the plateau region. The experiment is conducted at a constant temperature, typically 20 ± 0.5 °C. [16][17][18][19]

Vapor Pressure Determination (OECD Guideline 104)

For a substance with low volatility like **Trifloxystrobin**, the gas saturation method is appropriate.

- Sample Preparation: A sample of Trifloxystrobin is placed in a thermostatically controlled saturation chamber.
- Gas Saturation: A slow, steady stream of an inert gas (e.g., nitrogen) is passed through or
 over the sample, allowing the gas to become saturated with the vapor of Trifloxystrobin.
- Vapor Trapping: The saturated gas is then passed through a cold trap or an adsorbent tube to condense or trap the **Trifloxystrobin** vapor.
- Quantification: The amount of **Trifloxystrobin** trapped is quantified using a sensitive analytical technique like Gas Chromatography (GC) or HPLC.
- Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the chamber, and the temperature. Measurements are taken at a minimum of two temperatures to establish the vapor pressure curve.[20][21][22][23][24]

Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 117)

The HPLC method is a reliable and efficient way to determine the log K₀w of **Trifloxystrobin**.

 Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its octanol-water partition coefficient.



- Calibration: A calibration curve is generated by injecting a series of reference compounds with known log Kow values and recording their retention times.
- Sample Analysis: A solution of **Trifloxystrobin** is injected into the HPLC system under the same conditions as the reference compounds.
- Determination of log K₀w: The retention time of **Trifloxystrobin** is measured, and its log K₀w is determined by interpolation from the calibration curve. The mobile phase typically consists of a mixture of methanol and water.[7][15][25]

Hydrolysis as a Function of pH (OECD Guideline 111)

This tiered study evaluates the abiotic degradation of **Trifloxystrobin** in water at different pH levels.

- Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and
 9.
- Incubation: A known concentration of **Trifloxystrobin** is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and other temperatures for further tiers).
- Sampling: Aliquots are taken from each solution at specific time intervals.
- Analysis: The concentration of the parent Trifloxystrobin and any major hydrolysis products are determined using HPLC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Data Evaluation: The rate of hydrolysis and the half-life (DT₅₀) are calculated for each pH. If significant hydrolysis is observed, further tiers of the study are conducted to identify the degradation products.[2][8][26][27][28]

Mode of Action: Inhibition of Mitochondrial Respiration

Trifloxystrobin's fungicidal activity is attributed to its ability to inhibit mitochondrial respiration by blocking electron transfer at the cytochrome bc1 complex (Complex III) of the electron

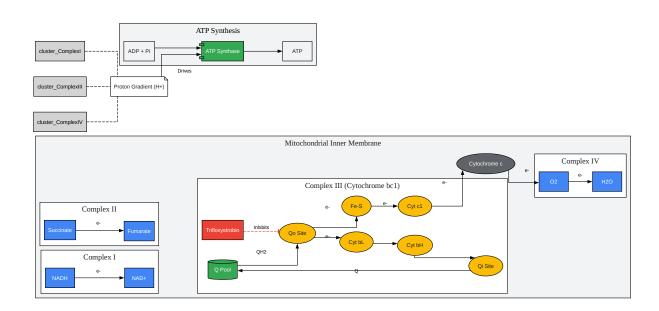


transport chain.[9][29] This disruption of ATP synthesis ultimately leads to fungal cell death.

Signaling Pathway: The Q-Cycle and Trifloxystrobin Inhibition

The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol (QH2) to cytochrome c through a process known as the Q-cycle. **Trifloxystrobin** acts as a Quinone outside Inhibitor (QoI), binding to the Qo site of cytochrome b, thereby preventing the oxidation of ubiquinol.





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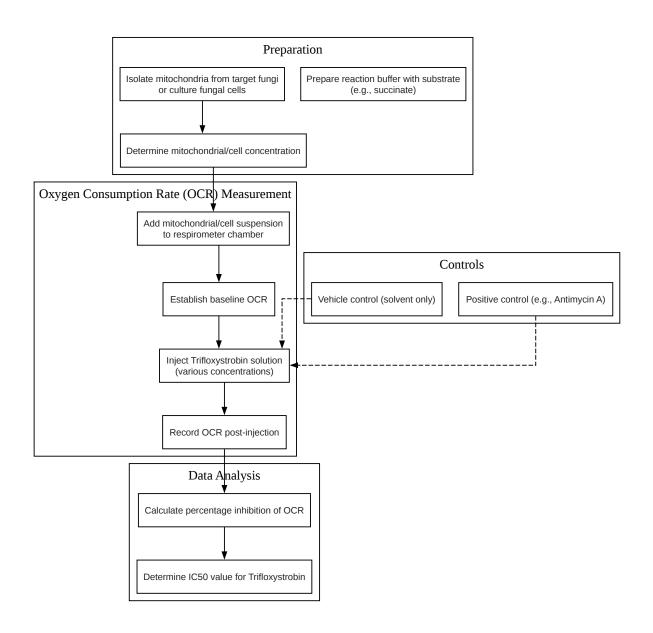
Caption: Inhibition of the mitochondrial electron transport chain by **Trifloxystrobin** at the Qo site of Complex III.



Experimental Workflow: Assessing Mitochondrial Respiration Inhibition

A common method to assess the impact of a compound on mitochondrial respiration is by measuring the oxygen consumption rate (OCR) in isolated mitochondria or whole cells.





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Caption: Workflow for determining the inhibitory effect of **Trifloxystrobin** on mitochondrial oxygen consumption.

Conclusion

The physicochemical properties of **Trifloxystrobin**, including its low water solubility, high octanol-water partition coefficient, and specific stability profile, are critical to its function as an effective, broad-spectrum fungicide. Its mode of action, the targeted inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain, provides a clear mechanism for its potent fungicidal activity. The standardized experimental protocols outlined in this guide are essential for the accurate and reproducible determination of these properties, ensuring a thorough understanding of **Trifloxystrobin**'s behavior for research, development, and regulatory purposes.

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